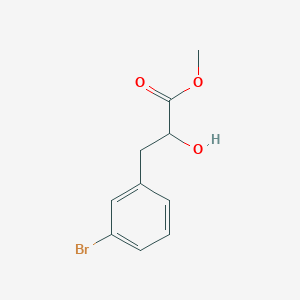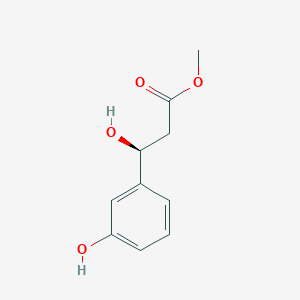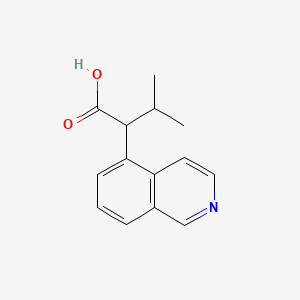
2-(Isoquinolin-5-yl)-3-methylbutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Isoquinolin-5-yl)-3-methylbutanoic acid is an organic compound that features an isoquinoline moiety attached to a butanoic acid chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isoquinolin-5-yl)-3-methylbutanoic acid typically involves the reaction of isoquinoline derivatives with appropriate butanoic acid precursors. One common method involves the use of isoquinoline-5-boronic acid as a starting material, which undergoes a series of reactions including coupling and oxidation to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the efficient production of this compound.
化学反应分析
Types of Reactions
2-(Isoquinolin-5-yl)-3-methylbutanoic acid can undergo various chemical reactions including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives of the compound.
Substitution: The isoquinoline moiety allows for substitution reactions where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
2-(Isoquinolin-5-yl)-3-methylbutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of materials with specific chemical properties.
作用机制
The mechanism by which 2-(Isoquinolin-5-yl)-3-methylbutanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or other fields .
相似化合物的比较
Similar Compounds
Isoquinoline-5-boronic acid: Shares the isoquinoline moiety but differs in its functional groups.
Indolo[2,3-c]isoquinoline derivatives: These compounds have similar structural features but include an indole ring.
Uniqueness
2-(Isoquinolin-5-yl)-3-methylbutanoic acid is unique due to its specific combination of the isoquinoline moiety with a butanoic acid chain, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
属性
分子式 |
C14H15NO2 |
|---|---|
分子量 |
229.27 g/mol |
IUPAC 名称 |
2-isoquinolin-5-yl-3-methylbutanoic acid |
InChI |
InChI=1S/C14H15NO2/c1-9(2)13(14(16)17)12-5-3-4-10-8-15-7-6-11(10)12/h3-9,13H,1-2H3,(H,16,17) |
InChI 键 |
QZXZTABRQLTNRP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C1=CC=CC2=C1C=CN=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6,8-Dibromo-5,7-dimethylimidazo[1,2-a]pyridine](/img/structure/B15320377.png)
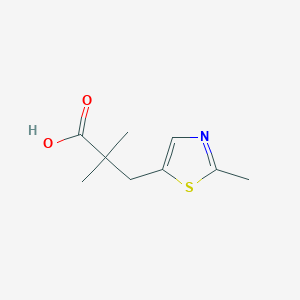
![6'-Bromo-2',3'-dihydrospiro[1,5-dioxane-3,1'-indene]](/img/structure/B15320402.png)

![tert-butyl N-[4-fluoro-2-(hydroxymethyl)phenyl]carbamate](/img/structure/B15320413.png)
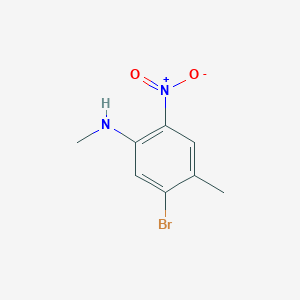
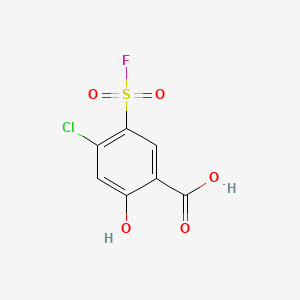
![1-[2-(1,1-Difluoroethyl)-1,3-thiazol-4-yl]methanaminehydrochloride](/img/structure/B15320440.png)
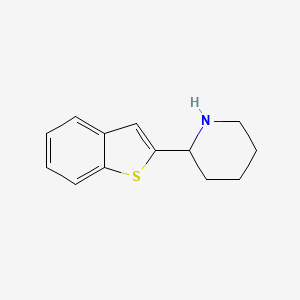
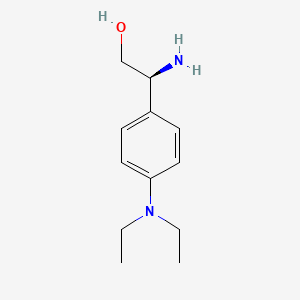

![1-[1-(4-Bromophenyl)cyclopropyl]cyclopropan-1-ol](/img/structure/B15320471.png)
